molecular formula C21H23FN4O B6945556 N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide

N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide

Cat. No.: B6945556
M. Wt: 366.4 g/mol
InChI Key: KJUOOGQPXHESQH-UHFFFAOYSA-N
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Description

N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features a combination of fluoropyridine, pyrrolidine, and indole moieties

Properties

IUPAC Name

N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-14-4-6-19-17(11-14)15(12-24-19)5-7-20(27)25-16-8-10-26(13-16)21-18(22)3-2-9-23-21/h2-4,6,9,11-12,16,24H,5,7-8,10,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUOOGQPXHESQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCC(=O)NC3CCN(C3)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific reaction conditions. For instance, the fluoropyridine moiety can be synthesized through halogenation and subsequent substitution reactions . The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes . The indole moiety is synthesized through Fischer indole synthesis or other methods . The final coupling step involves amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted fluoropyridine derivatives.

Scientific Research Applications

N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-(5-methyl-1H-indol-3-yl)propanamide enhances its lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This makes it a more promising candidate for drug development and other applications.

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